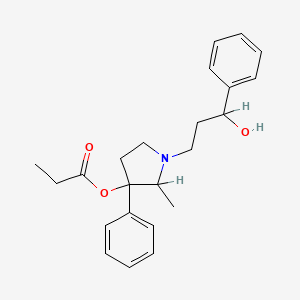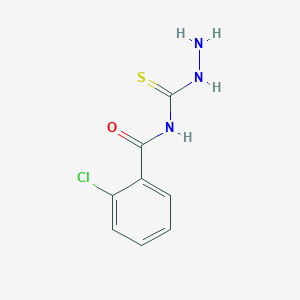
2-Chloro-N-(hydrazinecarbothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(hydrazinecarbothioyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydrazinecarbothioyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(hydrazinecarbothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of hydrazine hydrate. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of green chemistry principles. For example, the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation has been reported as an efficient and eco-friendly method .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(hydrazinecarbothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new benzamide derivatives with different substituents .
Aplicaciones Científicas De Investigación
2-Chloro-N-(hydrazinecarbothioyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of specific proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
2-Chloro-N-(hydrazinecarbothioyl)benzamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-(2-(3-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide: This compound has a similar structure but contains a hydroxybenzylidene group.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a chloropyridine group instead of a hydrazinecarbothioyl group
Propiedades
Número CAS |
66479-58-1 |
|---|---|
Fórmula molecular |
C8H8ClN3OS |
Peso molecular |
229.69 g/mol |
Nombre IUPAC |
N-(aminocarbamothioyl)-2-chlorobenzamide |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-4-2-1-3-5(6)7(13)11-8(14)12-10/h1-4H,10H2,(H2,11,12,13,14) |
Clave InChI |
MQRPPZKYZBLJFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


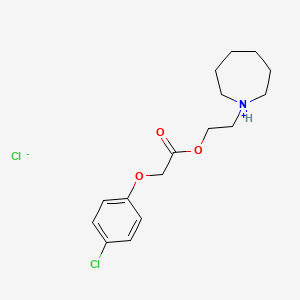
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
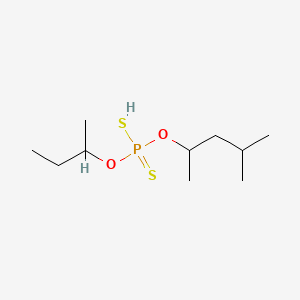




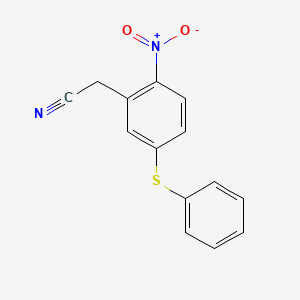

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)

